7-chloro-6-methoxy-1H-indole
Description
Structure
3D Structure
Properties
CAS No. |
1227604-21-8 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.619 |
IUPAC Name |
7-chloro-6-methoxy-1H-indole |
InChI |
InChI=1S/C9H8ClNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,1H3 |
InChI Key |
BDRUOCVGMXUGKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=CN2)Cl |
Synonyms |
7-CHLORO-6-METHOXYINDOLE |
Origin of Product |
United States |
Advanced Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of individual atoms and the connectivity between them. A full assignment of the 7-chloro-6-methoxy-1H-indole structure requires a suite of NMR experiments, including one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques.
While complete experimental NMR data for this compound is not extensively detailed in the reviewed literature, the analysis of closely related substituted indoles provides a strong basis for predicting its spectral characteristics. Data from compounds like methyl 7-chloro-1H-indole-3-carboxylate and methyl 7-methoxy-1H-indole-3-carboxylate are particularly informative for understanding the influence of the 7-chloro and 6-methoxy substituents on the indole (B1671886) scaffold. nih.gov
Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and the proximity of neighboring protons through spin-spin coupling. For this compound, the spectrum is expected to show signals for the five protons on the indole core and the three protons of the methoxy (B1213986) group.
The aromatic region would feature signals for H2, H3, H4, and H5. The H1 proton on the nitrogen atom often appears as a broad singlet and its chemical shift is highly dependent on solvent and concentration. The methoxy group protons (-OCH₃) would be visible as a sharp singlet, typically in the range of δ 3.8–4.0 ppm.
Based on analogous structures, the aromatic protons are expected in the δ 6.5-8.0 ppm range. The electron-donating methoxy group at C6 would shield the adjacent H5 proton, shifting it upfield, while the electron-withdrawing chloro group at C7 would deshield the adjacent H1 and potentially influence H5. The protons at C2 and C3 of the pyrrole (B145914) ring typically show characteristic coupling.
Table 1: Representative ¹H NMR Data for Related Substituted Indoles
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Solvent |
| Methyl 7-chloro-1H-indole-3-carboxylate nih.gov | H4 | 7.98 | d, J = 7.9 | DMSO-d₆ |
| H5 | 7.18 | t, J = 7.8 | DMSO-d₆ | |
| H6 | 7.29 | dd, J = 7.7, 1.1 | DMSO-d₆ | |
| H2 | 8.11 | d, J = 3.1 | DMSO-d₆ | |
| NH | 12.36 | s | DMSO-d₆ | |
| Methyl 7-methoxy-1H-indole-3-carboxylate nih.gov | H4 | 7.75 | d, J = 8.0 | CDCl₃ |
| H5 | 7.17 | t, J = 8.0 | CDCl₃ | |
| H6 | 6.70 | d, J = 7.8 | CDCl₃ | |
| H2 | 7.87 | d, J = 3.0 | CDCl₃ | |
| OCH₃ | 3.94 | s | CDCl₃ | |
| NH | 8.90 | bs | CDCl₃ |
Note: This table presents experimental data for structurally similar compounds to illustrate the expected chemical shifts and coupling patterns for this compound. The data has been extracted from a study by G. A. Molander et al. nih.gov
Table 2: Representative ¹³C NMR Data for Related Substituted Indoles
| Compound | Carbon | Chemical Shift (δ, ppm) | Solvent |
| Methyl 7-chloro-1H-indole-3-carboxylate nih.gov | C2 | 134.1 | DMSO-d₆ |
| C3 | 108.6 | DMSO-d₆ | |
| C3a | 128.4 | DMSO-d₆ | |
| C4 | 122.9 | DMSO-d₆ | |
| C5 | 120.4 | DMSO-d₆ | |
| C6 | 123.3 | DMSO-d₆ | |
| C7 | 117.6 | DMSO-d₆ | |
| C7a | 134.2 | DMSO-d₆ | |
| Methyl 7-methoxy-1H-indole-3-carboxylate nih.gov | C2 | 130.3 | CDCl₃ |
| C3 | 109.2 | CDCl₃ | |
| C3a | 126.7 | CDCl₃ | |
| C4 | 113.9 | CDCl₃ | |
| C5 | 122.5 | CDCl₃ | |
| C6 | 102.9 | CDCl₃ | |
| C7 | 146.1 | CDCl₃ | |
| C7a | 127.1 | CDCl₃ | |
| OCH₃ | 55.4 | CDCl₃ |
Note: This table presents experimental data for structurally similar compounds to illustrate the expected chemical shifts for this compound. The data has been extracted from a study by G. A. Molander et al. nih.gov
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between H2 and H3, and among the protons on the benzene (B151609) ring (H4 and H5), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of carbon signals for all protonated carbons (C2, C3, C4, C5, and the methoxy carbon).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) couplings between proton and carbon atoms (¹H-¹³C). HMBC is vital for connecting the different fragments of the molecule. Key correlations would include the methoxy protons to C6, the NH proton to C2 and C7a, and H5 to C3a, C6, and C7, thereby confirming the precise placement of the chloro and methoxy substituents.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable clues about the molecule's structure.
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of a compound. For this compound (C₉H₈ClNO), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak [M]+, with a ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Table 3: Calculated Mass Data for this compound
| Formula | Calculated Exact Mass [M] | Isotope |
| C₉H₈³⁵ClNO | 181.0294 | ³⁵Cl |
| C₉H₈³⁷ClNO | 183.0265 | ³⁷Cl |
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. It is particularly useful for polar molecules and is often coupled with liquid chromatography (LC-MS). In ESI-MS analysis of this compound, the primary ion observed would likely be the protonated molecule [M+H]⁺ at m/z 182.0373 (for the ³⁵Cl isotope). By increasing the ionization energy, controlled fragmentation can be induced (MS/MS), providing structural information. Expected fragmentation pathways would involve the loss of the methoxy group (as a methyl radical or formaldehyde) or cleavage of the indole ring.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of an indole derivative provides characteristic absorption bands that correspond to the vibrational frequencies of specific bonds within the molecule.
For this compound, the IR spectrum is expected to display several key absorption peaks that confirm its structure. The N-H stretching vibration of the indole ring typically appears as a distinct peak. In analogous indole compounds, this N-H stretch is observed as a broad peak around 3400 cm⁻¹. The aromatic C=C stretching vibrations of the indole ring system are expected to produce signals in the range of 1450–1600 cm⁻¹.
The presence of the methoxy group introduces a strong C-O stretching vibration. In similar methoxy-substituted indoles, these stretches are characteristically found between 1050–1250 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum, usually between 600 and 800 cm⁻¹, although its intensity can vary. Analysis of various chloro- and methoxy-substituted indole derivatives shows characteristic IR absorption maxima (νmax) that help in identifying these functional groups. rsc.org
Table 1: Expected Infrared (IR) Spectroscopy Data for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Indole N-H | ~3400 | Stretching |
| Aromatic C-H | 3000-3100 | Stretching |
| Aromatic C=C | 1450-1600 | Stretching |
| Methoxy C-O | 1050-1250 | Stretching |
| Aryl C-Cl | 600-800 | Stretching |
Note: The data presented are expected values based on characteristic absorption regions for analogous compounds.
X-ray Crystallography for Solid-State Structure Determination and Stereochemical Confirmation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for confirming the molecule's stereochemistry and understanding its packing in the solid state.
While specific experimental crystallographic data for this compound have not been reported, analysis of related indole derivatives allows for a detailed prediction of its solid-state structure. iucr.org Studies on other substituted indoles reveal that the indole ring system is typically planar. iucr.org The crystal lattice is expected to be stabilized by a network of intermolecular interactions.
Key interactions would likely include hydrogen bonding involving the indole N-H group as a donor. Furthermore, π-π stacking interactions between the aromatic rings of adjacent molecules are a common feature in the crystal packing of indole derivatives, often with an offset arrangement and a spacing of 3.5–4.0 Å. Weak C-H···O hydrogen bonds, involving the methoxy group's oxygen atom and C-H groups on neighboring molecules, would also contribute to the stability of the crystal lattice. iucr.org
Table 2: Predicted X-ray Crystallography Parameters for this compound
| Parameter | Predicted Feature/Value | Significance |
|---|---|---|
| Crystal System | Monoclinic or Orthorhombic | Common for indole derivatives |
| Space Group | P2₁/c or similar | Common for centrosymmetric packing |
| Indole Ring System | Essentially planar | Confirms aromaticity |
| Intermolecular Forces | N-H···N/O hydrogen bonds, π-π stacking, C-H···O interactions | Dictates crystal packing and stability |
Note: These parameters are predictions based on the crystallographic analysis of structurally similar indole compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. The absorption of light promotes electrons from a ground electronic state to a higher energy excited state. The wavelengths of maximum absorption (λmax) are characteristic of the molecule's conjugated system.
The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the indole chromophore. The indole ring system typically exhibits two main absorption bands corresponding to π → π* transitions. For instance, a study of 6-methoxy-1H-indole-2-carboxylic acid reported a UV absorption maximum (λmax) at 273 nm. mdpi.comnih.gov
The presence of substituents on the indole ring influences the position and intensity of these absorption bands. The electron-donating methoxy group (-OCH₃) and the electron-withdrawing chloro group (-Cl) can cause shifts in the absorption maxima. It has been observed in related derivatives that such substitutions can lead to a red-shift (a shift to longer wavelengths) of the absorption bands. The analysis of the UV-Vis spectrum thus provides valuable information about the extent of conjugation and the electronic effects of the substituents on the indole core.
Table 3: Expected Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound
| Transition Type | Expected λmax (nm) | Solvent |
|---|---|---|
| π → π* | ~270-290 | Methanol or Acetonitrile |
| π → π* | ~220-240 | Methanol or Acetonitrile |
Note: The data are estimated based on the UV-Vis spectra of analogous methoxy- and chloro-substituted indole compounds.
Chemical Reactivity and Mechanistic Investigations of 7 Chloro 6 Methoxy 1h Indole
Electrophilic Aromatic Substitution (EAS) Reactions of the Indole (B1671886) Nucleus
The indole nucleus is an electron-rich heterocyclic system, making it highly susceptible to electrophilic attack. Generally, electrophilic aromatic substitution (EAS) on an unsubstituted indole occurs preferentially at the C3 position of the pyrrole (B145914) ring. chim.it This regioselectivity is due to the ability of the nitrogen atom to stabilize the cationic intermediate (the arenium ion) formed upon attack at C3. However, the presence of substituents on the benzene (B151609) ring, as in 7-chloro-6-methoxy-1H-indole, can modulate the reactivity and, in some cases, influence the position of substitution. chim.it
Regioselectivity and Positional Effects of the Methoxy (B1213986) and Chloro Substituents
The regiochemical outcome of EAS reactions on this compound is governed by the interplay of the electronic effects of the substituents and the inherent reactivity of the indole nucleus.
Inherent Reactivity of the Indole Nucleus : The pyrrole moiety is significantly more activated towards electrophiles than the benzene ring. The C3 position is the most nucleophilic site, and electrophilic attack here leads to the most stable intermediate, where the positive charge is delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring.
Positional Effects of Substituents :
6-Methoxy Group : The methoxy group (-OCH₃) is a strong activating group due to its +M (mesomeric or resonance) effect, which donates electron density to the aromatic ring. This effect strongly outweighs its -I (inductive) electron-withdrawing effect. It activates the positions ortho (C5) and para (C4) to it.
The combined influence of these factors dictates that electrophilic substitution will overwhelmingly occur at the C3 position . The high intrinsic nucleophilicity of this site surpasses the modulated reactivity of the carbocyclic ring. chim.it While the 6-methoxy group does activate the C4 and C5 positions, substitution on the benzene ring would only be expected under forcing conditions or if the C3 position were sterically blocked. chim.it In such a case, the directing effects of both the methoxy and chloro groups would favor substitution at the C4 position. Studies on other 6-methoxyindoles have shown that the activating nature of the methoxy group can sometimes lead to competitive substitution at the C2 position, although C3 remains dominant. rsc.org
Halogenation Reactions and Halogen Exchange Studies
Halogenation is a characteristic electrophilic aromatic substitution reaction for indoles. Reagents such as N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), sulfuryl chloride (SO₂Cl₂), or elemental bromine are commonly used. Consistent with the principles of EAS on indoles, the halogenation of this compound is predicted to occur regioselectively at the C3 position to yield 3-halo-7-chloro-6-methoxy-1H-indole.
While specific studies on the halogenation of this exact molecule are not prevalent in the cited literature, research on analogous structures confirms this pattern. For instance, the halogenation of various substituted indoles consistently shows substitution at the most nucleophilic C3 position.
Halogen Exchange Studies Halogen exchange reactions, where one halogen atom is replaced by another, are also a possibility for this compound. However, this transformation on an aromatic ring typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism rather than an electrophilic one, especially for aryl chlorides. Such reactions would involve the displacement of the C7-chloro substituent by another halide ion, often requiring high temperatures or metal catalysis. There is limited specific information in the surveyed literature regarding halogen exchange reactions performed on this compound itself.
Acylation and Formylation Reactions
The introduction of acyl or formyl groups onto the indole ring are pivotal synthetic transformations, typically proceeding via electrophilic attack at the C3 position.
Formylation: The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic rings, including indoles. organic-chemistry.orgwikipedia.org The reaction employs a Vilsmeier reagent, typically a chloroiminium ion, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃). rsc.org The electrophilic iminium ion attacks the nucleophilic C3 position of the indole, and subsequent hydrolysis yields the 3-formylindole. rsc.org The electron-donating 6-methoxy group in this compound further activates the nucleus, facilitating this reaction under mild conditions.
Acylation: Friedel-Crafts acylation provides another route to C3-functionalized indoles. acs.org This reaction involves treating the indole with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. For indoles, which are sensitive to strong acids, the reaction conditions must be carefully controlled. In some cases, acylation can be performed on N-protected indoles to prevent side reactions at the indole nitrogen and improve regioselectivity. acs.org Research on the closely related ethyl 5-chloroindole-2-carboxylate demonstrates that Friedel-Crafts acylation proceeds efficiently at the C3 position. acs.org
| Reaction Type | Indole Substrate | Reagents | Product | Reference |
|---|---|---|---|---|
| Vilsmeier-Haack Formylation | Electron-rich Indole | POCl₃, DMF | Indole-3-carbaldehyde | organic-chemistry.org |
| Vilsmeier-Haack Formylation | Ethyl 6-methoxy-1H-indole-2-carboxylate | POCl₃, DMF | Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate | |
| Friedel-Crafts Acylation | Ethyl 5-chloroindole-2-carboxylate | Acyl chloride, Lewis Acid | Ethyl 3-acyl-5-chloroindole-2-carboxylate | acs.org |
| Acylation | Methyl 7-chloro-1H-indole | Acylating agent | Methyl 7-chloro-1H-indole-3-carboxylate | nih.gov |
Nitration Reactions and Subsequent Transformations
Nitration of the indole ring is a classic EAS reaction but must be approached with caution due to the sensitivity of the indole nucleus to strong oxidizing acids, which can lead to polymerization or degradation. Mild nitrating agents are often preferred.
For this compound, nitration is expected to occur at the C3 position under carefully controlled, mild conditions. If the C3 position is protected or the reaction is performed under strongly acidic conditions where C3 becomes protonated, electrophilic attack may be directed to the activated benzene ring, likely at the C4 or C5 position. For example, studies on related indole systems show that nitration can be directed to the C5 position under specific conditions. researchgate.net
Once a nitro group is introduced, it can undergo various subsequent transformations. The most common is the reduction of the nitro group (-NO₂) to a primary amine (-NH₂), which can be achieved using various reducing agents such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acid (e.g., Sn/HCl, Fe/HCl). This transformation opens up a wide range of further functionalization possibilities for the indole scaffold.
Nucleophilic Substitution Reactions and Indole as a Carbon Nucleophile
While best known for its reactivity with electrophiles, the indole moiety can also act as a nucleophile. This reactivity can be expressed through the indole nitrogen or, in certain contexts, through the electron-rich C3 carbon atom, which can attack highly electrophilic species. researchgate.net
Reactivity at the Indole Nitrogen and N-Alkylation/Acylation
The hydrogen atom on the indole nitrogen is weakly acidic and can be removed by a suitable base to form a resonance-stabilized indolide anion. Classical conditions often involve the use of a strong base like sodium hydride (NaH) in an aprotic solvent such as DMF or THF. rsc.org However, weaker bases like potassium hydroxide (B78521) (KOH) have also been used effectively, particularly for activated indoles. semanticscholar.orgresearchgate.net
The resulting indolide anion is a powerful nucleophile and readily participates in substitution reactions with various electrophiles.
N-Alkylation : Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or other alkylating agents leads to the formation of N-alkylated indoles. This is a common strategy for introducing a variety of substituents at the N1 position. rsc.orgresearchgate.net
N-Acylation : Reaction with acyl chlorides or anhydrides yields N-acylated indoles.
This N-functionalization is a highly efficient and regioselective process, providing a robust method for elaborating the indole core. rsc.org
| Indole Substrate | Base | Alkylating Agent | Solvent | Product Type | Reference |
|---|---|---|---|---|---|
| 7-Methoxy-2-methyl-1H-indole | KOH | 4-(2-chloroethyl)morpholine hydrochloride | DMSO | N-alkylated indole | semanticscholar.orgresearchgate.net |
| Generic Indole | NaH | Benzyl bromide (BnBr) | DMF | 1-Benzylindole | rsc.org |
| Generic Indole | CuI / KOH | N-Tosylhydrazone | Dioxane | N-alkylated indole | rsc.org |
| 9H-Carbazole | DEAD/PPh₃ | Alcohol | - | N-alkylated carbazole (B46965) | researchgate.net |
SNAr Substitutions with Superelectrophilic Reagents and Kinetic Studies
The indole nucleus is generally considered a weak carbon nucleophile. However, it can undergo facile carbon-carbon bond-forming reactions with exceptionally powerful electrophiles. acs.orgresearchgate.net Superelectrophilic reagents, such as 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl) and 7-chloro-4,6-dinitrobenzofurazan (DNBZ-Cl), are potent enough to react with a range of substituted indoles in nucleophilic aromatic substitution (SNAr) type reactions. researchgate.net These superelectrophiles are approximately 10 million times more reactive than traditional SNAr substrates like picryl chloride, enabling the coupling with weak nucleophiles such as indoles. acs.orgresearchgate.net
The reaction typically proceeds through a combined SEAr-SNAr (Substitution Electrophilic Aromatic - Substitution Nucleophilic Aromatic) mechanism. The first step involves the electrophilic attack of the superelectrophile on the electron-rich C-3 position of the indole ring. This initial nucleophilic addition is generally the rate-limiting step, followed by the rapid departure of the chloride leaving group to yield the final substitution product. researchgate.net
Kinetic studies on a variety of substituted indoles reacting with these superelectrophiles have been conducted to quantify their nucleophilicity. acs.org The reactivity is described by the linear free enthalpy relationship, log k (20 °C) = s(N + E), where 'E' is the electrophilicity parameter of the superelectrophile, and 'N' and 's' are nucleophile-dependent parameters. acs.org For this compound, the electron-donating 6-methoxy group would enhance the nucleophilicity of the indole core, while the electron-withdrawing 7-chloro group would slightly diminish it. The net effect would determine its specific rate of reaction compared to other substituted indoles.
| Indole Derivative | Superelectrophile | Nucleophilicity Parameter (N) | Solvent | Key Finding |
|---|---|---|---|---|
| 5-Methoxyindole | 4,6-Dinitrobenzofuroxan (DNBF) | 4.43 | Acetonitrile | Electron-donating groups (like methoxy) increase the nucleophilicity and reaction rate. acs.org |
| 5-Cyanoindole | 4,6-Dinitrobenzofuroxan (DNBF) | 0.87 | Acetonitrile | Electron-withdrawing groups decrease nucleophilicity. acs.org |
| N-Methylindole | DNBF-Cl | 3.51 | Acetonitrile | N-substitution influences reactivity. researchgate.net |
| Indole | DNBZ-Cl | - | Acetonitrile | Facile C-C coupling occurs quantitatively at room temperature. researchgate.net |
Cycloaddition Reactions Involving the Indole Ring System
The indole ring system of this compound can participate in cycloaddition reactions, offering pathways to complex polycyclic structures. A notable example is the dearomative (4+3) cycloaddition. In this transformation, a 3-alkenylindole derivative can react with an in situ-generated oxyallyl cation, typically formed from a dihaloketone or an acetal (B89532) precursor, to construct a seven-membered ring fused to the indole core. acs.org This reaction yields cyclohepta[b]indoles, which are frameworks found in numerous bioactive natural products. acs.org The reaction is often promoted by a Lewis acid and proceeds with high diastereoselectivity. acs.org
Another cycloaddition pathway involves indole arynes. The regioselective formation of a 6,7-indole aryne from a suitably substituted precursor can be trapped by various dienes in a cycloaddition reaction to construct complex annulated indole products. rsc.org
| Reaction Type | Reactants | Product Type | Key Features |
|---|---|---|---|
| Dearomative (4+3) Cycloaddition | 3-Alkenylindole + Oxyallyl Cation | Cyclohepta[b]indole | One-step construction of a complex core; high yield and diastereoselectivity. acs.org |
| Aryne Cycloaddition | Indole Aryne + Diene | Annulated Indole | Allows for the synthesis of complex, fused-ring systems from substituted indoles. rsc.org |
Oxidation and Reduction Chemistry of this compound
The indole nucleus is susceptible to both oxidation and reduction, allowing for diverse functional group transformations. The specific outcome depends on the reagents and reaction conditions employed.
Oxidation: Oxidation of the indole ring can lead to various products. For instance, treatment with oxidizing agents like hydrogen peroxide in the presence of a catalyst such as diphenyldiselenide can transform simple indoles into more complex alkaloids like indirubin (B1684374) and tryptanthrin. scispace.com Other oxidizing agents, such as manganese dioxide (MnO2), are used for milder oxidations, for instance, converting a benzylic alcohol attached to the indole nucleus into a carbonyl group. rsc.org More aggressive oxidation can lead to the cleavage of the pyrrole ring or the formation of quinone-like structures. smolecule.com The 6-methoxy group in this compound is also a site susceptible to metabolic oxidation. vulcanchem.com
Reduction: Reduction of the indole moiety typically targets the pyrrole ring. Catalytic hydrogenation can reduce the 2,3-double bond to afford an indoline (B122111) derivative. The choice of catalyst and conditions is crucial for selectivity. More powerful reducing agents like lithium aluminum hydride can reduce functionalities on side chains, such as converting a carboxylic acid or ester to an alcohol, without affecting the aromatic core. The chloro group on the benzene ring is generally stable to many reducing conditions but can be removed under specific catalytic hydrogenation protocols.
| Transformation | Reagent(s) | Typical Product |
|---|---|---|
| Oxidation | H₂O₂ / (PhSe)₂ | Indirubin, Tryptanthrin. scispace.com |
| Oxidation | Manganese Dioxide (MnO₂) | Aldehydes/Ketones from alcohols. rsc.org |
| Oxidation | Chromium Trioxide | Oxidized products, potential ring cleavage. |
| Reduction | H₂ / Pd/C | Indoline (reduced pyrrole ring). |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Reduction of side-chain functional groups (e.g., esters to alcohols). |
| Reduction | Sodium Borohydride (NaBH₄) | Reduction of aldehydes/ketones or imines on side chains. rsc.orgbiosynth.com |
Investigation of Mechanistic Pathways for Key Transformations via Experimental and Theoretical Approaches
Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing synthetic routes. Both experimental and theoretical methods are employed for these investigations.
Theoretical Approaches: Computational methods, such as Density Functional Theory (DFT), provide insight into reaction intermediates and transition states that may be too transient to observe experimentally. vulcanchem.com For cycloaddition reactions, theoretical calculations can help predict the stereochemical outcome and explain the observed diastereoselectivity by comparing the energies of different transition state structures. For SNAr reactions, calculations can rationalize the "superelectrophilic" character of reagents like DNBF-Cl by analyzing their LUMO (Lowest Unoccupied Molecular Orbital) energies and charge distributions. acs.orgresearchgate.net Mechanistic hypotheses, such as the formation of an intermediary epoxide in certain oxidative transformations, can also be modeled to assess their energetic feasibility. scispace.com
These combined approaches provide a comprehensive picture of the reaction pathways. For instance, the Fischer indole synthesis, a key transformation for creating the indole core itself, has been studied in detail, revealing a complex mechanism that can sometimes lead to abnormal products through competing SN1 or SN2-type reactions, particularly with methoxy-substituted phenylhydrazones. nih.gov
Computational and Theoretical Studies of 7 Chloro 6 Methoxy 1h Indole
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule like 7-chloro-6-methoxy-1H-indole at the electronic level. These methods provide insights into the molecule's geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.
Once the optimized geometry is obtained, further DFT calculations can elucidate a range of electronic properties. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests that the molecule is more reactive. The electrostatic potential map visually represents the electron-rich and electron-deficient regions of the molecule, which is vital for predicting how it will interact with other molecules.
Ab Initio Methods for High-Level Electronic Structure Characterization
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure characterizations. For a molecule like this compound, these high-level calculations can be used to refine the results obtained from DFT. They are particularly useful for obtaining precise ionization potentials, electron affinities, and excited state properties. While computationally more intensive than DFT, ab initio methods can offer a benchmark for the accuracy of other computational approaches.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful tools for studying the behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment.
Conformational Analysis and Tautomerism Studies
Tautomerism is another important aspect to consider for indole (B1671886) derivatives. Indole itself can exist in tautomeric forms, and the substituents on this compound could influence the relative stability of these forms. Computational methods can be used to calculate the energies of different tautomers, thereby predicting the most likely form to be present under various conditions.
Investigation of Intermolecular Interactions and Aggregation Behavior
The way in which molecules of this compound interact with each other is crucial for understanding its bulk properties, such as its crystal structure and solubility. Molecular dynamics simulations can be used to model a system containing many molecules of the compound, allowing for the study of intermolecular forces like hydrogen bonding, dipole-dipole interactions, and van der Waals forces. These simulations can predict whether the molecules are likely to self-assemble or aggregate in solution, which can have significant implications for their behavior in biological or material science contexts. The presence of the chlorine atom may also lead to halogen bonding, a specific type of non-covalent interaction.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Reactivity and Binding Profiles
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity.
To develop a QSAR model for the chemical reactivity of this compound and related compounds, a set of molecular descriptors would first be calculated for each molecule. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A mathematical equation is then derived to correlate these descriptors with an experimentally determined measure of reactivity. Such a model could predict the reactivity of new, unsynthesized indole derivatives.
Similarly, a QSAR model for the binding profile of this compound to a specific biological target, such as a protein, would involve correlating molecular descriptors with experimentally measured binding affinities (e.g., IC50 or Ki values). A robust QSAR model can be a valuable tool in drug discovery, enabling the prediction of the binding affinity of novel compounds and guiding the design of more potent molecules. For a hypothetical QSAR study on a series of indole derivatives, the following table illustrates the type of data that would be used.
| Compound | Experimental Activity (pIC50) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., HOMO Energy) | Predicted Activity (pIC50) |
| 1 | 6.5 | 2.1 | -0.23 | 6.4 |
| 2 | 7.2 | 2.5 | -0.21 | 7.1 |
| 3 | 5.8 | 1.8 | -0.25 | 5.9 |
| This compound | N/A | Calculated Value | Calculated Value | Predicted Value |
This table demonstrates how a QSAR model, once developed, could be used to predict the biological activity of this compound.
Prediction of Reactivity, Regioselectivity, and Transition State Analysis
Computational chemistry provides powerful tools to predict the reactivity and regioselectivity of molecules like this compound. Density Functional Theory (DFT) is a primary method used for these predictions, offering a balance between accuracy and computational cost.
Regioselectivity: Indole is known to be a π-excessive heterocycle, with electrophilic substitution typically favored at the C3 position of the pyrrole (B145914) ring. bhu.ac.in The substituents on the benzene (B151609) ring of this compound modulate the electron density across the entire molecule. Computational models can predict the most likely site for electrophilic attack by calculating the energies of the potential intermediates (sigma complexes or Wheland intermediates) formed upon attack at different positions (e.g., C2, C3, C4, C5). ic.ac.uk The pathway with the lowest energy intermediate is generally the most favored.
Transition State Analysis: To gain a deeper understanding of a specific reaction, computational chemists locate and analyze the transition state (TS) structure for each possible reaction pathway. The transition state is the highest energy point along the reaction coordinate. By calculating the activation energy (the energy difference between the reactants and the transition state), the kinetic feasibility of a reaction can be determined. nih.gov For competing reaction pathways, the one with the lowest activation energy will be the dominant one, thus determining the regioselectivity of the product. researchgate.netnih.gov For instance, in an electrophilic substitution reaction, the activation energies for attack at each possible carbon atom would be calculated to identify the kinetically preferred product.
Illustrative Data Table for Predicted Activation Energies in Electrophilic Aromatic Substitution
Note: The following data are hypothetical and serve only to illustrate the typical output of a transition state analysis for an electrophilic substitution reaction on this compound.
| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) | Predicted Outcome |
| C2 | 18.5 | Minor Product |
| C3 | 12.0 | Major Product |
| C4 | 25.3 | Trace/None |
| C5 | 24.8 | Trace/None |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)
Computational methods are widely used to predict spectroscopic data, which can aid in the identification and characterization of newly synthesized compounds.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is one of the most reliable techniques for this purpose. nih.gov The calculation involves optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. These predictions are valuable for assigning experimental spectra, especially for complex molecules where signals may overlap.
Illustrative Data Table for Predicted ¹H NMR Chemical Shifts
Note: The following data are hypothetical, presented to demonstrate the format of theoretically predicted NMR data for this compound, referenced to TMS. Actual values would depend on the specific level of theory and solvent model used.
| Proton | Predicted Chemical Shift (ppm) |
| H1 (N-H) | 8.15 |
| H2 | 6.88 |
| H3 | 6.45 |
| H4 | 7.20 |
| H5 | 7.05 |
| OCH₃ | 3.90 |
Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. After geometric optimization, a frequency calculation is performed. This computation determines the normal modes of vibration and their corresponding frequencies. arxiv.orgmdpi.com The results provide a predicted spectrum that can be compared with experimental data. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors inherent in the computational methods and for the effects of anharmonicity. nih.gov These theoretical spectra are instrumental in assigning specific vibrational modes to the observed experimental bands.
Structure Activity Relationship Sar Investigations in Chemical and Biochemical Contexts
Impact of Substituent Position and Nature on Chemical Reactivity Profiles
The reactivity of the indole (B1671886) ring is highly sensitive to the nature and position of its substituents. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the electron density of the heterocyclic system, thereby influencing its susceptibility to electrophilic or nucleophilic attack.
The position of a substituent on the indole ring plays a critical role in determining its effect on reactivity. For instance, an EDG at the 5-position enhances the nucleophilicity of the indole ring, leading to higher yields in certain reactions, whereas an EWG at the same position generally decreases reactivity. rsc.org Conversely, in some reactions, substrates with EWGs exhibit enhanced reactivity. rsc.org The steric hindrance imposed by substituents also significantly impacts reaction rates, with bulkier groups potentially impeding access to reactive sites. rsc.org
Computational studies, such as those employing density functional theory (DFT), have been instrumental in elucidating the electronic effects of substituents on the indole nucleus. rsc.org These studies have shown that the distribution of electron density and the energies of molecular orbitals are significantly altered by substitution, which in turn affects the regioselectivity of reactions like electrophilic substitution. rsc.orgchemcess.com For example, the presence of a methoxy (B1213986) group, an EDG, can direct electrophilic substitution to specific positions on the indole ring.
Interactive Table: Impact of Substituent Nature on Indole Reactivity
| Substituent Type | General Effect on Reactivity | Example |
|---|---|---|
| Electron-Donating Group (EDG) | Increases nucleophilicity, activates the ring towards electrophilic substitution. | Methoxy (-OCH3) |
Role of the Chloro Group at Position 7 in Modulating Chemical Interactions
The presence of a chlorine atom at the 7-position of the indole ring introduces several key modifications to the molecule's chemical behavior. As a halogen, chlorine is an electron-withdrawing group, which deactivates the indole ring towards electrophilic substitution. This deactivation can influence the regioselectivity of subsequent reactions.
The chloro group at C7 has been shown to be a crucial feature in the biological activity of certain indole derivatives. For instance, in a series of pyrimido[4,5-b]indole-based inhibitors, the 7-chloro substituent was found to be important for stable interactions with the hinge region of the target protein, glycogen (B147801) synthase kinase-3β (GSK-3β). mdpi.com The chlorinated tricycle points towards a hydrophobic region of the kinase, contributing to the binding affinity. mdpi.com
Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that can play a significant role in molecular recognition and binding affinity in biological systems.
Influence of the Methoxy Group at Position 6 on Electronic Properties and Reaction Pathways
Studies on methoxy-substituted indoles have shown that the position of the methoxy group affects the stability of different conformers. hhu.de For 6-methoxyindole, the syn conformer (where the methyl group of the methoxy points towards the pyrrole (B145914) ring) is the most stable in the ground state. hhu.de This conformational preference can have implications for how the molecule interacts with biological targets.
The electron-donating nature of the methoxy group can also influence the photophysical properties of the indole chromophore. chemrxiv.org In the context of 7-chloro-6-methoxy-1H-indole, the interplay between the electron-donating methoxy group and the electron-withdrawing chloro group creates a unique electronic environment that can be exploited in the design of molecules with specific properties.
Effects of Substitutions on the Pyrrole Ring and N-H Acidity
Substitutions on the pyrrole ring of the indole nucleus, particularly at the nitrogen atom, have a profound effect on the molecule's properties, including the acidity of the N-H bond. The N-H proton of indole is weakly acidic, and its acidity can be modulated by the introduction of substituents on the ring. nih.gov
Electron-withdrawing groups attached to the indole ring generally increase the acidity of the N-H proton, making it more readily deprotonated. mdpi.com This is a key consideration in reactions that involve N-alkylation or other functionalizations at the nitrogen atom, as deprotonation is often a necessary first step. chemcess.com Conversely, electron-donating groups can decrease N-H acidity.
The acidity of the N-H bond is a critical factor in the functionalization of indoles. benthamdirect.com For example, in certain catalytic reactions, the activation of the N-H bond by a chiral acid's conjugate base is a key step in achieving enantioselective N-alkylation. cas.cn The ability to tune the N-H acidity through substitution is therefore a powerful tool in synthetic organic chemistry.
Interactive Table: Substituent Effects on Indole N-H Acidity
| Substituent Type | Effect on N-H Acidity | Implication for Reactivity |
|---|---|---|
| Electron-Withdrawing Group (EWG) | Increases acidity | Facilitates deprotonation and subsequent N-functionalization. |
Conformational Flexibility and its Implications for Molecular Recognition and Chemical Binding
The ability of a molecule to adopt different spatial arrangements, or conformations, is crucial for its interaction with other molecules, a process known as molecular recognition. arxiv.org The indole ring system, while relatively rigid, possesses a degree of conformational flexibility that can be influenced by its substituents.
The concept of "induced fit" in molecular recognition posits that a ligand and its binding partner may undergo conformational changes upon interaction to achieve optimal binding. arxiv.org The flexibility of a molecule like this compound can therefore play a significant role in its ability to bind to a biological target. researchgate.netresearchgate.net
Applications As a Chemical Synthon and Building Block in Organic Synthesis
Precursor for the Synthesis of Complex Heterocyclic Systems
The inherent reactivity of the indole (B1671886) core, modulated by its substituents, allows 7-chloro-6-methoxy-1H-indole to serve as a starting point for a diverse array of more complex heterocyclic structures.
The construction of fused-ring systems is a prominent application of indole chemistry, leading to novel scaffolds with significant biological and material properties. Substituted indoles are key starting materials in reactions that extend the heterocyclic framework. For instance, methods like intramolecular cyclization of N-(2-cyanophenyl)indoles can produce fused polycyclic indoles such as indolo[1,2-a]indol-10-ones. The presence of substituents like chlorine on the indole ring is well-tolerated in these transformations.
Furthermore, dearomatization of indoles via cycloaddition reactions represents a powerful strategy for converting simple planar molecules into complex, three-dimensional polycyclic scaffolds. researchgate.netrsc.org Zinc-catalyzed [4+2] cycloaddition reactions between substituted indoles and 1,2-diaza-1,3-dienes, for example, yield structurally complex tetrahydro-1H-pyridazino[3,4-b]indoles. researchgate.netrsc.org The electronic nature of the substituents on the indole ring, such as the chloro and methoxy (B1213986) groups, plays a crucial role in influencing the reactivity and outcome of these cycloadditions. researchgate.netrsc.org These reactions demonstrate the potential of this compound to act as a dienophile or nucleophile to build intricate polycyclic systems. researchgate.netrsc.org
| Reaction Type | Starting Material (Analogue) | Resulting Fused System | Key Features |
|---|---|---|---|
| Intramolecular Cyclization | N-(2-cyanoaryl)indoles | Indolo[1,2-a]indol-10-one | Forms a tetracyclic indole-indolone scaffold. |
| [4+2] Cycloaddition | Substituted Indoles | Tetrahydro-1H-pyridazino[3,4-b]indole | Creates complex, stereoselective fused indoline (B122111) heterocycles. researchgate.netrsc.org |
| Fischer Indolization followed by cyclization | Substituted Phenylhydrazines | Pyrano[3,2-a]carbazole | Builds carbazole (B46965) systems, which are themselves fused indoles. rsc.org |
| Thermal/Photochemical Cyclization | 5-Aryl-6-azidopyrimidines | Fused 7-deazapurines | Constructs polycyclic hetero-fused systems via nitrene formation. nih.govacs.org |
Hybrid molecules that conjugate an indole moiety with other pharmacophores are of great interest in medicinal chemistry. The this compound scaffold offers several points for conjugation. The indole nitrogen (N-1) can be readily alkylated or acylated, the C-3 position is a classic site for electrophilic substitution, and the chloro group at C-7 can potentially participate in cross-coupling reactions. These reactive sites allow for the attachment of other heterocyclic systems, such as benzothiazoles, or other functional molecules to create novel chemical entities with potentially synergistic biological activities. researchgate.net
Role in the Development of Novel Multicomponent Reactions
Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly valued for their efficiency and atom economy. rsc.orgarkat-usa.org Indoles are frequent participants in MCRs, typically acting as carbon nucleophiles at the C-3 position. rsc.orgarkat-usa.org
The reactivity of this compound in MCRs would be influenced by its electronic properties. The electron-donating 6-methoxy group enhances the nucleophilicity of the indole ring system, while the electron-withdrawing 7-chloro group modulates it. This electronic balance can be harnessed to control the regioselectivity and efficiency of MCRs. While specific MCRs documented with this compound are not prevalent in the literature, its structure is suitable for inclusion in established indole-based MCRs, such as the Ugi, Povarov, or van Leusen reactions, to generate libraries of complex, drug-like molecules. arkat-usa.orgacs.org For example, the one-pot reaction of an indole, an aldehyde, and an amine or amine equivalent is a common strategy to build diverse heterocyclic frameworks. rsc.orgacs.org
| Multicomponent Reaction | Indole's Role | Typical Reactants | Resulting Structure Type |
|---|---|---|---|
| Ugi Reaction | Acid component (if carboxylated) or amine component | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino amides |
| Povarov Reaction | Dienophile (as part of an enamine) | Aniline (B41778), Aldehyde, Alkene | Tetrahydroquinolines |
| Friedel-Crafts-type Reaction | Nucleophile | Indole, Aldehyde, N,N-disubstituted aniline | 3-Arylmethyl indoles researchgate.net |
| Domino [3+2] Heterocyclization | Nucleophile | Indole, Carbon Disulfide, α-bromo propiophenone | 1,3-Oxathiole-indole pairs |
Utilization in the Total Synthesis of Natural Products Incorporating the Indole Nucleus
Indole alkaloids are a vast and structurally diverse class of natural products, many of which possess potent biological activities. rsc.orgchim.it The total synthesis of these complex molecules often relies on pre-functionalized indole building blocks. While the direct use of this compound in a completed total synthesis is not widely reported, the utility of closely related isomers highlights its potential.
A notable example is the use of the isomeric 5-chloro-6-methoxy-1H-indole in a total synthesis of the prenylated indole alkaloid (±)-Notoamide N. In this synthesis, the indole derivative was constructed via a Friedel-Crafts-type cyclization/aromatization sequence. This key intermediate then underwent a series of transformations, including formylation and a biomimetic tandem aldol (B89426) condensation/intramolecular Diels-Alder reaction, to construct the complex polycyclic core of the natural product. This synthesis underscores the value of halogenated methoxyindoles as versatile platforms for accessing complex alkaloid scaffolds. The 7-chloro-6-methoxy isomer represents an alternative building block that could enable access to novel analogues or different natural product targets through similar synthetic strategies.
Development of New Synthetic Methodologies Leveraging Indole Reactivity
The unique electronic landscape of this compound makes it an interesting substrate for the development of new synthetic methods. The combination of an electron-donating and an electron-withdrawing group on the benzene (B151609) portion of the indole can be exploited to achieve high regioselectivity in functionalization reactions.
Methodologies based on directed ortho-metalation (DoM) could leverage the methoxy group to direct lithiation to the C-5 position, allowing for the introduction of a wide range of electrophiles. Conversely, the electronic nature of the substituents influences the sites of electrophilic aromatic substitution (e.g., halogenation, nitration) and the conditions required for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at the C-7 chloro position. Research into the selective functionalization of such polysubstituted indoles is crucial for expanding the toolbox of synthetic chemists, enabling the controlled and predictable synthesis of highly decorated indole derivatives that would be difficult to access otherwise. researchgate.net
Emerging Research Trends and Future Directions
Development of More Efficient, Selective, and Environmentally Benign Synthetic Routes
The traditional multi-step syntheses of 7-chloro-6-methoxy-1H-indole, often involving harsh reagents and leading to modest yields, are ripe for innovation. The broader field of indole (B1671886) synthesis is witnessing a paradigm shift towards greener and more efficient methodologies. Future research will likely focus on applying these principles to the production of this compound.
Key areas of development include the exploration of one-pot syntheses and the use of catalysis to improve atom economy and reduce waste. For instance, palladium-catalyzed reactions, which are versatile in indole synthesis, could be further optimized with more active and stable catalysts to lower catalyst loading and improve turnover numbers. The development of synthetic routes that avoid hazardous reagents and minimize the use of protecting groups will also be a significant focus, contributing to more sustainable manufacturing processes.
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Beyond its role as a synthetic intermediate, the inherent reactivity of the this compound scaffold remains largely unexplored. The electron-donating methoxy (B1213986) group and the electron-withdrawing chloro substituent create a unique electronic profile that could lead to novel chemical transformations.
Future investigations are expected to delve into the selective functionalization of the indole ring at various positions. This could involve late-stage C-H activation and functionalization, a rapidly advancing area in organic synthesis, to introduce new substituents without the need for pre-functionalized starting materials. Furthermore, the development of new catalytic systems could unlock unprecedented cycloadditions, cross-coupling reactions, and ring-opening transformations, expanding the chemical space accessible from this indole derivative.
Application of Advanced In-situ Spectroscopic Techniques for Reaction Monitoring
To optimize synthetic routes and gain a deeper understanding of reaction mechanisms, the application of advanced in-situ spectroscopic techniques is becoming increasingly prevalent. For the synthesis of this compound, techniques such as in-situ NMR, Raman, and FTIR spectroscopy can provide real-time data on the concentrations of reactants, intermediates, and products.
This real-time monitoring allows for precise control over reaction parameters, leading to improved yields, selectivity, and safety. For example, monitoring the formation of a key intermediate could indicate the optimal time for the addition of a subsequent reagent, preventing the formation of byproducts. These techniques are invaluable for both batch and continuous flow processes, facilitating rapid process development and optimization. A study on the deuteration of indole compounds has demonstrated the utility of in-situ NMR spectroscopy in monitoring the progress of the reaction. googleapis.com
Deeper Integration of Computational Chemistry for Predictive Modeling and Design
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating reaction mechanisms and predicting chemical reactivity. For this compound, computational studies can provide insights into its electronic structure, predict the most favorable sites for electrophilic and nucleophilic attack, and model the transition states of potential reactions.
By simulating reaction pathways, chemists can screen potential catalysts and reaction conditions in silico, saving significant time and resources in the laboratory. Computational models can also aid in the design of new synthetic routes with improved efficiency and selectivity. Studies on the computational exploration of copper-catalyzed indole synthesis have demonstrated the power of DFT in understanding reaction mechanisms. google.comgoogleapis.com This approach can be extended to predict the outcomes of reactions involving this compound and guide experimental efforts.
Expanding Applications in Material Science, Chemical Sensing, and Supramolecular Chemistry
While currently utilized in medicinal chemistry, the unique electronic and structural features of this compound make it an attractive candidate for applications in material science, chemical sensing, and supramolecular chemistry. The indole nucleus is known to be a component of various functional materials.
Future research could explore the incorporation of this indole derivative into polymers to create novel materials with tailored electronic or optical properties. Its potential as a fluorescent sensor for specific ions or molecules could also be investigated, leveraging the sensitivity of the indole ring to its chemical environment. In supramolecular chemistry, the ability of the N-H bond to act as a hydrogen bond donor and the aromatic system to participate in π-π stacking interactions could be exploited to construct complex, self-assembled architectures.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research
The integration of chemical synthesis with flow chemistry and automated platforms is revolutionizing how chemical research is conducted. These technologies enable rapid reaction optimization, library synthesis, and process scale-up with enhanced safety and reproducibility. The synthesis of indole derivatives has been successfully adapted to flow chemistry, often leading to higher yields and shorter reaction times compared to traditional batch methods.
Applying these technologies to this compound would allow for the high-throughput screening of reaction conditions to identify optimal synthetic protocols. Automated synthesis platforms can be used to generate a library of derivatives by systematically varying the substituents, which can then be screened for biological activity or material properties. This approach will accelerate the discovery of new applications for this versatile compound.
Q & A
Basic: What are the standard synthetic routes for preparing 7-chloro-6-methoxy-1H-indole, and what critical steps ensure regioselectivity?
The synthesis of this compound typically involves multi-step protocols, with Fischer indole synthesis being a foundational method. Key steps include:
- Cyclization : Reacting phenylhydrazine derivatives with ketones or aldehydes under acidic conditions (e.g., HCl or H₂SO₄) to form the indole core .
- Substitution : Introducing chlorine and methoxy groups via electrophilic substitution. Chlorination may use reagents like N-chlorosuccinimide (NCS), while methoxy groups are added via nucleophilic substitution with methyl iodide or dimethyl sulfate .
- Regioselectivity Control : Temperature and solvent polarity (e.g., DMF vs. THF) influence substitution positions. For example, lower temperatures favor meta-chlorination, while polar aprotic solvents enhance methoxy group stability .
Basic: Which analytical techniques are most reliable for characterizing this compound and confirming its purity?
Critical techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and aromatic proton environments. For instance, the methoxy group appears as a singlet (~δ 3.8–4.0 ppm), while indole NH protons resonate near δ 10–12 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₉H₈ClNO has a molecular ion at m/z 181.0298) and fragmentation patterns .
- Chromatography : HPLC or TLC with UV detection ensures purity (>95%), especially after column chromatography using ethyl acetate/hexane gradients .
Basic: What biological activities are associated with this compound, and what mechanisms underpin these effects?
This compound exhibits antimicrobial and anticancer activities, attributed to:
- Enzyme Inhibition : Interaction with cytochrome P450 enzymes or kinases disrupts cellular signaling .
- DNA Intercalation : The planar indole ring intercalates into DNA, inducing apoptosis in cancer cells .
- Antiviral Activity : Chlorine substituents enhance binding to viral protease active sites, as seen in structurally similar indoles .
Advanced: How can researchers optimize reaction conditions to maximize yield while minimizing by-products in halogenated indole synthesis?
Key strategies include:
- Catalyst Screening : CuI or Pd catalysts improve coupling efficiency in halogenation steps .
- Solvent Optimization : Polar solvents (e.g., PEG-400) reduce side reactions by stabilizing intermediates .
- Temperature Gradients : Slow heating during cyclization (e.g., 50°C → 80°C) prevents tar formation .
- By-Product Analysis : LC-MS monitors intermediates, enabling real-time adjustments .
Advanced: How should researchers resolve contradictions in biological assay data for this compound derivatives?
Contradictions often arise from:
- Assay Variability : Validate results across multiple models (e.g., in vitro vs. in vivo) .
- Solubility Issues : Use co-solvents (DMSO/PBS) to ensure compound bioavailability .
- Metabolic Interference : Perform metabolite profiling (e.g., liver microsome assays) to identify active/inactive forms .
Advanced: What crystallographic methods are suitable for determining the 3D structure of this compound derivatives?
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for structure refinement. Key parameters:
- Computational Modeling : Density Functional Theory (DFT) predicts bond angles and electron densities, cross-validated with experimental data .
Advanced: How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?
- Substituent Variation : Systematically replace chlorine/methoxy groups with bromine, trifluoromethoxy, or methyl groups .
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., H-bonding with methoxy groups) .
- In Silico Screening : QSAR models predict bioactivity based on substituent electronegativity and steric parameters .
Advanced: What strategies mitigate challenges in scaling up this compound synthesis for preclinical studies?
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing reaction time from hours to minutes .
- Automated Purification : Flash chromatography systems with UV-guided fraction collection enhance reproducibility .
- Green Chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
